4-(Difluoromethyl)-2,3-dimethylpyridine

Description

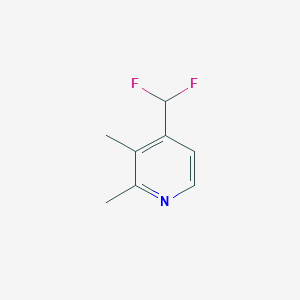

4-(Difluoromethyl)-2,3-dimethylpyridine is a fluorinated pyridine derivative characterized by a difluoromethyl group at the 4-position and methyl groups at the 2- and 3-positions.

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

4-(difluoromethyl)-2,3-dimethylpyridine |

InChI |

InChI=1S/C8H9F2N/c1-5-6(2)11-4-3-7(5)8(9)10/h3-4,8H,1-2H3 |

InChI Key |

RQZPRGFNHYWNIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is operationally simple and offers good functional group tolerance.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes using commercially available reagents. The use of metal-based catalysts or radical chemistry can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2,3-dimethylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, organolithium, and Grignard reagents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

4-(Difluoromethyl)-2,3-dimethylpyridine has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing pharmaceuticals with improved metabolic stability and bioavailability.

Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its ability to enhance the biological activity of the parent molecules.

Materials Science: The compound’s properties are exploited in the development of advanced materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may act as a hydrogen bond donor, influencing the binding affinity and activity of the target molecules .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

4-(Difluoromethyl)-2,3,6-trifluoropyridine (CAS 84940-49-8) :

This compound () shares the difluoromethyl group but has additional fluorine atoms at the 2-, 3-, and 6-positions. The increased fluorine content likely reduces electron density at the pyridine nitrogen, further lowering basicity compared to 4-(Difluoromethyl)-2,3-dimethylpyridine. Such electron-withdrawing effects can influence reactivity in electrophilic substitution reactions and interactions with biological targets .4-Methoxy-2,3-dimethylpyridine Derivatives :

and describe compounds like 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide and 4-(4-Methoxyphenyl)-2,6-dimethylpyridine. Methoxy groups are electron-donating, increasing the pyridine ring’s electron density. In contrast, the difluoromethyl group in the target compound is electron-withdrawing, which may reduce basicity and alter binding affinities in drug-receptor interactions .

Impact on Physicochemical Properties

- Molecular Weight and Solubility: this compound: Estimated molecular weight ~183 g/mol (based on ). 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide (): Molecular weight 197.23 g/mol. The 1-oxide group increases polarity and solubility in aqueous media compared to the non-oxidized target compound . 2,3-Dimethylpyridine (Picoline): Molecular weight 121.18 g/mol. The absence of fluorine and bulky substituents results in higher volatility and lower boiling points .

- Lipophilicity (LogP): Fluorine atoms in the difluoromethyl group increase lipophilicity compared to non-fluorinated analogs. For example: Predicted LogP for this compound: ~2.5 (hypothetical, based on fluorine’s contribution). 4-Methoxy-2,3-dimethylpyridine: LogP ~1.8 (due to polar methoxy group) .

Data Table: Key Properties of Selected Pyridine Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Predicted LogP | Key Properties |

|---|---|---|---|---|

| This compound | 2,3-diMe; 4-CF2H | ~183 | ~2.5 | High lipophilicity, metabolic stability |

| 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide | 2,3-diMe; 4-OCH2CH2CH2OMe; 1-oxide | 211.3 | ~1.2 | High polarity, used as pharmaceutical impurity |

| 2,3-Dimethylpyridine (Picoline) | 2,3-diMe | 121.18 | ~1.3 | Volatile, industrial solvent |

| 4-(4-Methoxyphenyl)-2,6-dimethylpyridine | 2,6-diMe; 4-Ph-OMe | 213.3 | ~3.0 | Electron-rich, used in synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.